![molecular formula C21H17F2N7O B2649438 (3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920227-38-9](/img/structure/B2649438.png)
(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyrimidine group, and a piperazine group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,2,4-triazole group is a five-membered ring containing three nitrogen atoms, which can participate in hydrogen bonding and dipole interactions .Applications De Recherche Scientifique
Antagonist Activity in Neurological Research
The chemical has been studied primarily for its activity as an antagonist in various neurological pathways. For example, derivatives of this compound, particularly those in the 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione categories, have been synthesized and tested for their antagonist activity against 5-HT2 (serotonin) and alpha-1 receptors. Among the synthesized compounds, some exhibited potent 5-HT2 antagonist activity, indicating their potential use in the treatment of conditions involving serotonin pathways, such as mood disorders or schizophrenia (Watanabe et al., 1992).
P2X7 Antagonist for Mood Disorders
Another study focused on the discovery, synthesis, and preclinical profiling of P2X7 antagonists for potential use in mood disorder treatments. A specific dipolar cycloaddition reaction was developed to synthesize novel P2X7 antagonists containing a challenging chiral center. Among these compounds, some displayed robust P2X7 receptor occupancy at low doses, indicating their potential for treating mood disorders (Chrovian et al., 2018).
Antibacterial and Antimicrobial Applications
The compound has also been evaluated for its antibacterial and antimicrobial potential. A series of novel derivatives were synthesized and tested against various human pathogenic bacteria. Some of these compounds demonstrated significant bacterial growth inhibition, marking them as potential candidates for further development in antibacterial treatments (Nagaraj et al., 2018). Another study synthesized derivatives and tested them for antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Applications in Synthetic Chemistry and Molecular Studies
Additionally, this compound and its derivatives have been utilized in synthetic chemistry and molecular studies. One study developed an efficient approach for the regioselective synthesis of a heterocyclic amide, which was then used as a strategic intermediate in the preparation of other compounds through a microwave-assisted Fries rearrangement. This study highlights the compound's utility in complex synthetic chemistry processes and its role in enabling the study of molecular structures and interactions (Moreno-Fuquen et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3-fluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N7O/c22-15-4-1-3-14(11-15)21(31)29-9-7-28(8-10-29)19-18-20(25-13-24-19)30(27-26-18)17-6-2-5-16(23)12-17/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRUVDRSSZBIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

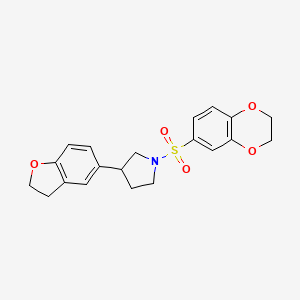

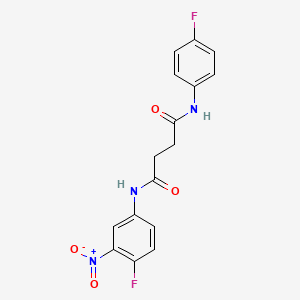
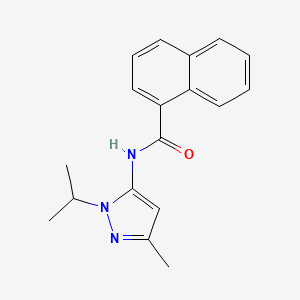
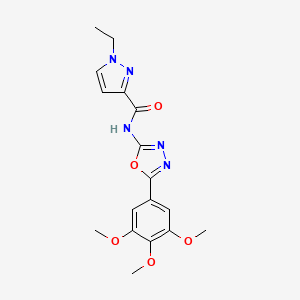
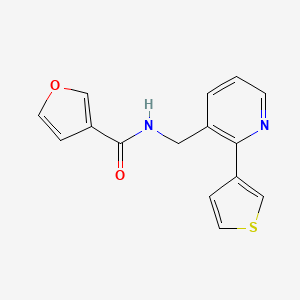
![2-(4-Ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2649364.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2649371.png)
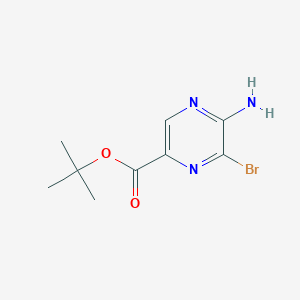

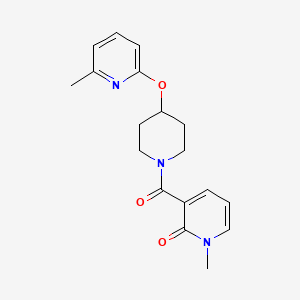
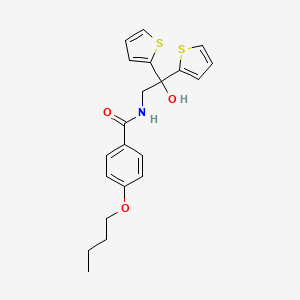
![[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2649377.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2649378.png)